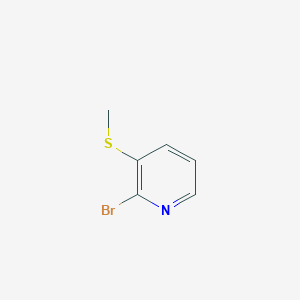

2-Bromo-3-(methylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUBYPZLIZYQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Elimination:the Final Step of the Catalytic Cycle is the Reductive Elimination of the Two Organic Groups from the Palladium Ii Complex to Form the New Carbon Carbon Bond in the Product.libretexts.orgthis Step Regenerates the Palladium 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.

While the general catalytic cycle is well-established, the specific intermediates for reactions involving 2-bromo-3-(methylthio)pyridine are not extensively detailed in the literature. However, studies on similar systems provide insights. For instance, low-temperature NMR studies have been used to identify pre-transmetalation intermediates in Suzuki-Miyaura reactions. researchgate.netchemrxiv.org These studies have revealed the formation of tetracoordinate boronate and tricoordinate boronic acid complexes with a Pd-O-B linkage. researchgate.netchemrxiv.org The identification of such intermediates is critical for understanding the precise pathway of the reaction and the factors that control its efficiency.

The following table outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle:

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of 2-bromo-3-(methylthio)pyridine. | Aryl-Pd(II)-Halide complex |

| Transmetalation | Transfer of the organic group from the organoboron reagent to the Pd(II) center. | Aryl-Pd(II)-R' complex, potentially involving boronate intermediates. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | - |

Investigation of Transition States and Energy Barriers

Understanding the transition states and associated energy barriers is fundamental to comprehending the kinetics and thermodynamics of chemical reactions involving 2-bromo-3-(methylthio)pyridine. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for these investigations.

For palladium-catalyzed cross-coupling reactions, DFT calculations can be employed to model the entire catalytic cycle, providing insights into the geometries of intermediates and transition states, as well as their relative energies. researchgate.netnih.gov For example, in the Suzuki-Miyaura reaction, DFT studies can help determine whether oxidative addition or transmetalation is the rate-determining step by calculating the energy barriers for each elementary step.

In the context of intramolecular cyclization to form thienopyridines, computational studies can elucidate the pathway of the ring-closing reaction. This includes determining the structure of the transition state for the nucleophilic attack of the sulfur-stabilized carbanion on the carbon bearing the bromine atom. The calculated energy barrier for this step would provide a quantitative measure of the reaction's feasibility.

Similarly, computational studies on the competition between SN2 and E2 reactions, which are fundamental reaction types, have provided detailed insights into the factors that control these pathways, such as the nature of the substrate, nucleophile/base, and leaving group. The principles derived from these studies can be applied to understand the reactivity of 2-bromo-3-(methylthio)pyridine in various transformations.

The following table presents a hypothetical summary of data that could be obtained from a DFT study on a reaction of 2-bromo-3-(methylthio)pyridine, illustrating the type of information that can be gained from such investigations.

| Reaction Step | Transition State Geometry (Key Parameters) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition (Suzuki-Miyaura) | Elongated C-Br bond, forming C-Pd and Pd-Br bonds. | Data not available in search results |

| Intramolecular Cyclization (Thienopyridine formation) | Partially formed C-C bond, partially broken C-Br bond. | Data not available in search results |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Methylthio Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum provides information on the electronic environment of protons in a molecule. For the pyridine (B92270) ring, three distinct proton signals are expected. In the case of the closely related 2-bromo-3-methylpyridine (B184072) , the aromatic protons exhibit a characteristic splitting pattern. The proton at the C6 position (H-6) typically appears at the most downfield shift due to its proximity to the electronegative nitrogen atom. The H-4 and H-5 protons appear at intermediate fields. The methyl group protons (-CH₃) produce a singlet in the upfield region.

Table 1: ¹H NMR Data for 2-Bromo-3-methylpyridine and Predicted Shifts for 2-Bromo-3-(methylthio)pyridine

| Proton Assignment | 2-Bromo-3-methylpyridine Chemical Shift (δ, ppm) | Predicted 2-Bromo-3-(methylthio)pyridine Chemical Shift (δ, ppm) |

|---|---|---|

| H-4 (doublet of doublets) | ~7.60 | ~7.5-7.7 |

| H-5 (doublet of doublets) | ~7.15 | ~7.1-7.3 |

| H-6 (doublet of doublets) | ~8.20 | ~8.1-8.3 |

| -CH₃ (singlet) | ~2.50 | N/A |

| -SCH₃ (singlet) | N/A | ~2.50 |

Note: Data for 2-bromo-3-methylpyridine is based on typical values found in spectral databases. Predicted values are estimates based on substituent effects.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. For 2-bromo-3-methylpyridine , six distinct signals are observed: five for the pyridine ring carbons and one for the methyl carbon. chemicalbook.com The carbon atom bonded to the bromine (C-2) is significantly influenced by the halogen's electronegativity and is found at a characteristic chemical shift. chemicalbook.com

In 2-bromo-3-(methylthio)pyridine , the carbon framework would also produce six signals. The carbon of the methylthio group (-SCH₃) is expected to appear in the upfield region, typically around 15-20 ppm. The C-3 carbon, directly attached to the sulfur atom, would experience a notable downfield shift compared to the C-3 in the methyl analog due to the deshielding effect of the sulfur. The chemical shifts of the other ring carbons (C-2, C-4, C-5, C-6) would also be modulated by the electronic influence of the methylthio group.

Table 2: ¹³C NMR Data for 2-Bromo-3-methylpyridine and Predicted Shifts for 2-Bromo-3-(methylthio)pyridine

| Carbon Assignment | 2-Bromo-3-methylpyridine Chemical Shift (δ, ppm) | Predicted 2-Bromo-3-(methylthio)pyridine Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | ~142 | ~140-143 |

| C-3 | ~133 | ~135-138 |

| C-4 | ~139 | ~138-140 |

| C-5 | ~122 | ~121-123 |

| C-6 | ~149 | ~148-150 |

| -CH₃ | ~19 | N/A |

| -SCH₃ | N/A | ~15-20 |

Note: Data for 2-bromo-3-methylpyridine is based on typical values found in spectral databases. chemicalbook.com Predicted values are estimates based on substituent effects.

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Multiple Quantum Coherence (HMQC) experiment, are used to establish correlations between directly bonded nuclei, typically ¹H and ¹³C. For a molecule like 2-bromo-3-(methylthio)pyridine, an HMQC spectrum would be crucial for unambiguous assignment of the proton and carbon signals.

The expected correlations would be:

A cross-peak connecting the H-4 proton signal to the C-4 carbon signal.

A cross-peak connecting the H-5 proton signal to the C-5 carbon signal.

A cross-peak connecting the H-6 proton signal to the C-6 carbon signal.

A cross-peak connecting the methylthio protons (-SCH₃) to the methylthio carbon.

The C-2 and C-3 carbons, having no directly attached protons, would not show a correlation in the HMQC spectrum, confirming their substitution pattern.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of 2-bromo-3-methylpyridine displays characteristic bands for the pyridine ring and C-H bonds. nih.govspectrabase.com Key absorptions include C-H stretching of the aromatic ring (above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. nih.govspectrabase.com

For 2-bromo-3-(methylthio)pyridine , the spectrum would be dominated by these same pyridine ring vibrations. Additionally, new bands associated with the methylthio group would appear. A C-S stretching vibration is expected, which is typically weak and appears in the 600-800 cm⁻¹ region. The C-Br stretching vibration is also expected at lower frequencies, generally below 600 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected in 2-Bromo-3-(methylthio)pyridine |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Yes |

| Aliphatic C-H Stretch (-SCH₃) | 2850-3000 | Yes |

| C=N Ring Stretch | 1570-1610 | Yes |

| C=C Ring Stretch | 1400-1500 | Yes |

| C-S Stretch | 600-800 | Yes |

| C-Br Stretch | 500-600 | Yes |

Note: Wavenumbers are approximate and based on data for various substituted pyridines. nih.govspectrabase.com

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. For substituted pyridines, the ring breathing mode, a symmetric stretching of the entire ring, is often a very strong and characteristic band in the Raman spectrum, typically appearing around 1000 cm⁻¹. acs.orgchemicalbook.comresearchgate.net

In the Raman spectrum of 2-bromo-3-(methylthio)pyridine , the pyridine ring vibrations would be prominent. acs.org The C-S and C-Br bonds, being relatively heavy atoms, would give rise to vibrations at low frequencies. Raman spectroscopy is particularly useful for observing these low-frequency modes, which can be difficult to detect with standard FT-IR equipment. The symmetric C-S stretching vibration would be readily observable, providing complementary data to the FT-IR spectrum. acs.orgresearchgate.net

Table 4: Key Raman Shifts for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected in 2-Bromo-3-(methylthio)pyridine |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Yes |

| C=N, C=C Ring Stretches | 1400-1610 | Yes |

| Ring Breathing Mode | 990-1030 | Yes |

| C-S Stretch | 600-800 | Yes |

| C-Br Stretch | 200-400 | Yes |

Note: Wavenumbers are approximate and based on data for various substituted pyridines. nih.govchemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for the molecular analysis of 2-Bromo-3-(methylthio)pyridine and its derivatives, providing essential information on molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of 2-Bromo-3-(methylthio)pyridine by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

The theoretical exact mass of 2-Bromo-3-(methylthio)pyridine is calculated by summing the masses of its most abundant isotopes. This calculated value serves as a reference against which the experimentally measured mass is compared. A close match between the experimental and theoretical exact mass confirms the elemental composition of the compound with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆BrNS |

| Monoisotopic Mass | 202.9408 g/mol |

| Theoretical Exact Mass ([M]+) | 202.94075 Da |

| Theoretical Exact Mass of Major Isotopologues ([M+2]+) | 204.93870 Da (⁸¹Br), 204.93656 Da (³⁴S) |

The presence of bromine and sulfur atoms in the molecule results in a characteristic isotopic pattern. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, leading to two prominent peaks in the mass spectrum ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio. HRMS can resolve these isotopic peaks, and the accuracy of the mass difference between them further validates the presence of a bromine atom.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Derivatization Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly valuable for analyzing products from derivatization reactions, which are often performed to enhance analytical detection or to explore a compound's reactivity. nih.gov For 2-Bromo-3-(methylthio)pyridine, derivatization can target its key functional groups: the methylthio group and the bromo-substituted pyridine ring.

The methylthio group (-SCH₃) is susceptible to oxidation, which can be readily monitored using ESI-MS. Mild oxidation would convert the thioether to a sulfoxide, while stronger conditions would yield a sulfone. These reactions add one and two oxygen atoms, respectively, resulting in predictable mass shifts that are easily detected.

Sulfoxide derivative (C₆H₆BrNOS): Expected mass increase of ~16 Da.

Sulfone derivative (C₆H₆BrNO₂S): Expected mass increase of ~32 Da.

ESI-MS, especially when coupled with tandem mass spectrometry (MS/MS), can confirm the structure of these derivatives. sfrbm.org Fragmentation of the parent ion would produce a characteristic pattern of daughter ions, helping to locate the site of modification. For instance, fragmentation might involve the loss of the methyl group (-CH₃) or the entire oxidized sulfur moiety.

Similarly, the bromo-group on the pyridine ring can be replaced via nucleophilic substitution reactions. ESI-MS analysis of the reaction mixture would show the disappearance of the signal corresponding to 2-Bromo-3-(methylthio)pyridine and the appearance of a new signal corresponding to the substituted product, allowing for the rapid screening of reaction success and product identification. nih.gov

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. This parameter, determined by ion mobility spectrometry-mass spectrometry (IMS-MS), provides an additional dimension of characterization beyond retention time and m/z ratio. While experimental CCS data for 2-Bromo-3-(methylthio)pyridine are not publicly available, computational methods can predict this value.

The predicted CCS value is useful for distinguishing the compound from its isomers. Isomers have the same exact mass and elemental formula but differ in their atomic arrangement and, consequently, their gas-phase shape. This difference in shape leads to different drift times through the ion mobility cell, resulting in distinct CCS values. For example, a related compound, 2-bromo-3-methylpyridine, has a predicted CCS value that can be used to differentiate it from its isomers, such as 3-bromo-4-methylpyridine.

| Compound Name | Molecular Formula | Exact Mass (Da) | Predicted CCS (Ų) |

|---|---|---|---|

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 170.96836 | 12.9 nih.gov |

A database of CCS values, whether experimental or predicted, can significantly enhance confidence in compound identification in complex mixtures, reducing ambiguity when mass and retention time alone are insufficient.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the absolute structure, stereochemistry, and packing of molecules in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction analysis involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of all atoms in the molecule can be determined with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles.

While a crystal structure for 2-Bromo-3-(methylthio)pyridine itself is not publicly documented, analysis of a closely related derivative, 2-Bromo-3-hydroxy-6-methylpyridine , provides a clear example of the detailed structural information that can be obtained. nih.govresearchgate.net In the structure of this analog, the analysis revealed the precise orientation of the bromo, hydroxyl, and methyl substituents on the pyridine ring. For example, the bromine atom was found to be slightly displaced from the mean plane of the pyridine ring by 0.0948 Å. nih.gov

This technique is also crucial for determining the absolute stereochemistry of chiral molecules. By analyzing the diffraction data, the exact spatial arrangement of atoms can be established, distinguishing between enantiomers.

Determination of Crystal Lattice Parameters and Space Groups

The diffraction pattern obtained from a single crystal not only reveals the structure of the individual molecule but also describes how these molecules are arranged in the crystal lattice. This is defined by the unit cell parameters and the crystal's space group. The unit cell is the basic repeating block of the crystal structure, defined by the lengths of its three edges (a, b, c) and the angles between them (α, β, γ).

The space group describes the symmetry elements (e.g., rotation axes, mirror planes) present in the crystal lattice. The determination of these parameters is a fundamental output of a single-crystal X-ray diffraction experiment. For the derivative 2-Bromo-3-hydroxy-6-methylpyridine , these parameters were precisely determined, indicating it crystallizes in the orthorhombic system. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.4484 |

| b (Å) | 9.0914 |

| c (Å) | 13.230 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1377.1 |

| Z (Molecules per unit cell) | 8 |

This information is vital for understanding the intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the crystal packing. In the case of the studied derivative, the analysis revealed that molecules are linked into chains by O-H···N hydrogen bonds. nih.gov

Computational and Theoretical Chemistry Studies on 2 Bromo 3 Methylthio Pyridine

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently applied to predict molecular geometries, electronic properties, and vibrational frequencies.

A thorough search of scientific literature did not yield specific studies focused on the geometry optimization or detailed conformational analysis of 2-Bromo-3-(methylthio)pyridine using DFT methods. Consequently, data regarding its optimized bond lengths, bond angles, and dihedral angles, as well as analyses of its potential conformers and their relative energies, are not available in the reviewed sources.

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability. At present, there are no specific published DFT studies providing the calculated HOMO-LUMO energies or the energy gap for 2-Bromo-3-(methylthio)pyridine.

DFT calculations are commonly used to compute the vibrational frequencies of molecules, which can then be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. A review of the available literature indicates that no such theoretical vibrational analysis has been published for 2-Bromo-3-(methylthio)pyridine.

Quantum Mechanical (QM) Calculations for Reaction Pathway Prediction

Quantum mechanical calculations are instrumental in predicting the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying transition states. For 2-Bromo-3-(methylthio)pyridine, its involvement in the cleavage of carbon-sulfur bonds has been a subject of mechanistic investigation. A study on the mechanism of cyclization steps in C-X/C-X metathesis reactions (where X can be sulfur) utilized DFT calculations to probe the reaction pathways. nih.gov The findings from this research suggest that the nature of the leaving group is a determining factor in the cyclization mechanism. nih.gov However, detailed computational results, such as the specific reaction energy profiles or transition state structures for reactions involving 2-Bromo-3-(methylthio)pyridine, were not provided in the available summary.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of chemical systems. There are currently no specific molecular dynamics simulation studies for 2-Bromo-3-(methylthio)pyridine found in the scientific literature.

Synthetic Applications and Building Block Utility of 2 Bromo 3 Methylthio Pyridine in Organic Chemistry

Precursor in the Synthesis of Thienopyridine Scaffolds

A significant application of 2-bromo-3-(methylthio)pyridine is in the regiocontrolled synthesis of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine (B153574) isomers. A powerful strategy involves a Sonogashira cross-coupling reaction at the C2 position, followed by an electrophile-mediated cyclization that utilizes the sulfur atom of the methylthio group to form the fused thiophene ring.

Access to Thieno[3,2-b]pyridine Derivatives

The synthesis of the thieno[3,2-b]pyridine scaffold from 2-bromo-3-(methylthio)pyridine is achieved through a two-step process. The initial step is a palladium-catalyzed Sonogashira coupling of the C2-bromo position with a terminal alkyne. This reaction introduces a carbon framework that will become part of the fused thiophene ring. The subsequent and key step is an electrophilic halocyclization. researchgate.net Treatment of the resulting 2-alkynyl-3-(methylthio)pyridine intermediate with an electrophilic halogen source, such as iodine (I₂) or bromine (Br₂), induces the cyclization. researchgate.netresearchgate.net In this reaction, the sulfur atom acts as an internal nucleophile, attacking the alkyne, which is activated by the electrophile. This process results in the formation of the thiophene ring fused to the pyridine (B92270) core, yielding a 3-halothieno[3,2-b]pyridine derivative. This halogen "handle" can then be used for further functionalization, for example, through Suzuki or Stille cross-coupling reactions. researchgate.net

Table 1: Synthesis of Thieno[3,2-b]pyridine Derivatives

| Starting Material | Alkyne Partner | Cyclization Reagent | Product |

|---|---|---|---|

| 2-Bromo-3-(methylthio)pyridine | Phenylacetylene | Iodine (I₂) | 3-Iodo-2-phenylthieno[3,2-b]pyridine |

| 2-Bromo-3-(methylthio)pyridine | Trimethylsilylacetylene | Bromine (Br₂) | 3-Bromo-2-(trimethylsilyl)thieno[3,2-b]pyridine |

Routes to Thieno[2,3-b]pyridine Derivatives

Analogous to the synthesis of the [3,2-b] isomers, 2-bromo-3-(methylthio)pyridine can be utilized to construct the isomeric thieno[2,3-b]pyridine system. However, this requires a strategic reversal of the functionalities that form the thiophene ring. A common pathway involves the initial conversion of the starting material into a 3-amino-2-mercaptopyridine derivative. For instance, displacement of the 2-bromo group and modification of the methylthio group can lead to precursors that undergo cyclization with α-halocarbonyl compounds, a variation of the Gewald reaction, to form the thieno[2,3-b]pyridine core. nih.gov

A more direct approach, mirroring the strategy for the [3,2-b] isomer, involves an intramolecular cyclization where the methylthio group and a substituent introduced at the C2 position form the thiophene ring. For example, after displacement of the bromine, a side chain containing an activated methylene group can be introduced. Subsequent base-catalyzed cyclization via nucleophilic attack of the sulfur onto the side chain yields the thieno[2,3-b]pyridine scaffold. mdpi.com This method allows for the synthesis of various substituted 3-aminothieno[2,3-b]pyridines, which are valuable intermediates in medicinal chemistry. nih.gov

Table 2: Key Reactions in Thieno[2,3-b]pyridine Synthesis

| Reaction Type | Reagents | Intermediate/Product |

|---|---|---|

| Gewald-type Synthesis | 3-Cyanopyridin-2-thiol derivatives, α-haloketones | 3-Aminothieno[2,3-b]pyridine derivatives |

Intermediate in Fused Heterocyclic Systems Construction

The reactivity of the C2-bromo and C3-methylthio groups enables 2-bromo-3-(methylthio)pyridine to serve as a precursor for other fused heterocyclic systems beyond thienopyridines.

Synthesis of Triazolopyridine Derivatives

While direct cyclization to a triazolopyridine from 2-bromo-3-(methylthio)pyridine is not a standard transformation, the compound is a viable precursor to the necessary intermediates. The synthesis of a acs.orgacs.orgnih.govtriazolo[4,3-a]pyridine ring system typically requires a 2-hydrazinopyridine derivative. organic-chemistry.orgresearchgate.net 2-Bromo-3-(methylthio)pyridine can be converted into 2-hydrazino-3-(methylthio)pyridine via a nucleophilic aromatic substitution reaction with hydrazine hydrate. google.com

Once the hydrazino intermediate is formed, established methods can be employed for the final cyclization step to form the triazole ring. This typically involves reaction with a one-carbon electrophile, such as formic acid or triethyl orthoformate, followed by dehydrative cyclization. Alternatively, reaction with isothiocyanates can lead to thiourea intermediates that cyclize to form aminotriazolopyridines. organic-chemistry.org

Proposed Synthetic Route to Triazolopyridines:

Hydrazine Substitution: Reaction of 2-bromo-3-(methylthio)pyridine with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to displace the bromide and form 2-hydrazino-3-(methylthio)pyridine.

Cyclization: The resulting hydrazinopyridine is then reacted with a cyclizing agent, such as formic acid, which acylates the terminal nitrogen of the hydrazine group, followed by acid-catalyzed cyclization and dehydration to yield the 3-(methylthio)- acs.orgacs.orgnih.govtriazolo[4,3-a]pyridine.

Formation of Furo[2,3-b]pyridine Systems

The synthesis of the furo[2,3-b]pyridine core from 2-bromo-3-(methylthio)pyridine is not as direct as that for thienopyridines but can be achieved through multi-step synthetic sequences. A plausible strategy involves a palladium-catalyzed coupling reaction to introduce a functionalized side chain at the C2 position, which can then participate in an intramolecular cyclization to form the furan ring.

A potential route could be a Sonogashira coupling with a propargyl alcohol derivative. The resulting 2-(3-hydroxyprop-1-yn-1-yl)-3-(methylthio)pyridine intermediate could then undergo an intramolecular cyclization. While typically base-catalyzed (e.g., with potassium carbonate or sodium hydride), this cyclization involves the attack of the hydroxyl group onto the alkyne to form the furan ring. The methylthio group at the C3 position would remain as a substituent on the final furo[2,3-b]pyridine product. Palladium-catalyzed annulation strategies are well-established for constructing furo[2,3-b]pyridine systems from different precursors. acs.orgacs.orgresearchgate.net

Proposed Synthetic Route to Furo[2,3-b]pyridines:

Palladium-Catalyzed Coupling: Sonogashira coupling of 2-bromo-3-(methylthio)pyridine with propargyl alcohol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

Intramolecular Cyclization: The resulting alcohol intermediate is treated with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to promote the intramolecular 5-endo-dig cyclization, yielding 3-(methylthio)furo[2,3-b]pyridine.

Utility in Chromeno[4,3-b]pyridine Synthesis

The application of 2-bromo-3-(methylthio)pyridine as a direct precursor for the synthesis of the complex chromeno[4,3-b]pyridine scaffold is not prominently documented in chemical literature. The established synthetic routes to this tetracyclic system typically involve the construction of the pyridine ring onto a pre-existing chromone or coumarin framework. researchgate.netnih.gov For example, multicomponent reactions involving derivatives of chromone are often employed. nih.gov

A hypothetical route utilizing 2-bromo-3-(methylthio)pyridine would likely involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to fuse the pyridine ring with a suitably functionalized chromene precursor. This would represent a convergent synthesis strategy but would require a multi-step preparation of the chromene coupling partner. Given the complexity of such an approach, more direct and established methods are generally preferred for accessing the chromeno[4,3-b]pyridine core.

Building Block for Diverse Pyridine Derivatives

As a readily functionalized scaffold, 2-Bromo-3-(methylthio)pyridine serves as a key starting material for generating a library of more complex pyridine compounds. The differential reactivity of the carbon-bromine bond and the carbon-sulfur bond is the cornerstone of its utility, enabling chemists to control the introduction of new functionalities with a high degree of precision.

The derivatization of 2-Bromo-3-(methylthio)pyridine can be approached through several strategic pathways targeting its key functional groups and the pyridine ring itself.

Reactions at the 2-Position (C-Br Bond): The bromine atom at the 2-position is a prime handle for transition metal-catalyzed cross-coupling reactions. This position is highly susceptible to reactions that form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is a powerful method for introducing aryl, heteroaryl, or vinyl groups by reacting the bromopyridine with an appropriate boronic acid or ester in the presence of a palladium catalyst. researchgate.netberkeley.eduorganic-chemistry.org This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in medicinal chemistry and materials science. Other important cross-coupling reactions applicable at this position include the Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of a wide variety of substituents.

Reactions at the 3-Position (C-S Bond): The methylthio group offers a different set of opportunities for derivatization. It can be oxidized to a methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-S(O)₂CH₃) group. google.com These oxidized sulfur functionalities, particularly the sulfonyl group, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. nih.govmasterorganicchemistry.com This two-step sequence (oxidation followed by substitution) enables the introduction of nucleophiles such as amines, alkoxides, or fluoride at the 3-position, a transformation not readily achievable on the parent thioether.

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. wikipedia.org It can be alkylated to form a pyridinium salt or oxidized to a pyridine-N-oxide using reagents like peracids. wikipedia.orguoanbar.edu.iq N-oxidation significantly alters the electronic properties of the pyridine ring, making the 2- and 4-positions more susceptible to nucleophilic attack and providing alternative pathways for functionalization. uoanbar.edu.iqamphoteros.com

The orthogonal nature of the bromo and methylthio groups is key to the synthesis of pyridines bearing multiple, diverse functional groups. A synthetic sequence can be designed to modify one site while leaving the other intact for a subsequent transformation.

For example, a synthetic chemist could first perform a Suzuki coupling at the 2-position to install an aryl group. The resulting 2-aryl-3-(methylthio)pyridine could then be subjected to oxidation. The methylthio group would be converted to a methylsulfonyl group, which can then be displaced by a nucleophile, such as an amine, to yield a 2-aryl-3-aminopyridine derivative. This stepwise approach provides access to tri-substituted pyridines with distinct functionalities at the 2- and 3-positions, which would be challenging to assemble through other methods. This strategy underscores the value of 2-Bromo-3-(methylthio)pyridine as a versatile platform for creating complex, multi-functionalized molecules.

| Reaction Type | Position on Pyridine Ring | Reagent/Catalyst Example | Resulting Functional Group |

| Suzuki Coupling | 2-position | Pd(PPh₃)₄, Arylboronic acid | Aryl, Vinyl |

| Buchwald-Hartwig Amination | 2-position | Palladium catalyst, Amine | Substituted Amino |

| Oxidation | 3-position | m-CPBA | Methylsulfinyl, Methylsulfonyl |

| Nucleophilic Aromatic Substitution | 3-position (after oxidation) | Sodium methoxide | Methoxy |

| N-Oxidation | Nitrogen | Peracetic acid | N-oxide |

Application as a Chemical Scaffold in Materials Science

The unique electronic and coordination properties of the pyridine ring make it an attractive component for advanced materials. Pyridine-containing polymers are explored for applications ranging from electronics to biomedical devices. acs.orgresearchgate.netrsc.org

While specific examples utilizing 2-Bromo-3-(methylthio)pyridine are not prevalent, its structure is well-suited for creating functional monomers. A common strategy involves using a cross-coupling reaction to append a polymerizable moiety, such as a vinyl or styryl group, at the 2-position. The resulting monomer, a substituted vinylpyridine, could then be homo-polymerized or co-polymerized with other monomers to create new materials.

The inclusion of the 3-(methylthio)pyridine unit within a polymer backbone could impart specific properties. The pyridine nitrogen and the sulfur atom of the thioether group can act as ligands, enabling the polymer to coordinate with metal ions. This could be leveraged to create materials for catalysis, sensing, or heavy metal sequestration.

Polymers containing pyridine units are known to exhibit interesting surface properties. researchgate.net Incorporating a monomer derived from 2-Bromo-3-(methylthio)pyridine into a polymer formulation could lead to specialized coatings and composites. The pyridine and thioether functionalities may enhance adhesion to metal substrates through dative bonding. Furthermore, the presence of heteroatoms and the aromatic ring can influence the refractive index, conductivity, and thermal stability of the resulting material, making them potentially useful for optical films, anti-corrosion coatings, or components in composite materials.

Synthetic Relevance in Agrochemical Compound Design

The pyridine scaffold is one of the most commercially successful heterocycles in the agrochemical industry, found in numerous herbicides, insecticides, and fungicides. researchgate.net The discovery of new agrochemicals often relies on the synthesis and screening of large libraries of compounds built around a core scaffold.

2-Bromo-3-(methylthio)pyridine serves as an ideal starting point for such discovery programs. The two functional handles allow for the systematic creation of a diverse set of analogues. For instance, the bromo group can be replaced with various aryl or alkyl groups, while the methylthio group can be modified or replaced with different functionalities. This allows for a thorough exploration of the structure-activity relationship (SAR) around the 3-(methylthio)pyridine core. The presence of a thioether is itself relevant, as methylthio-containing heterocycles, such as the herbicide Ametryn, are known active ingredients in agrochemicals. nih.gov Therefore, 2-Bromo-3-(methylthio)pyridine provides a valuable platform for the design and synthesis of next-generation crop protection agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-(methylthio)pyridine, and how can purity be optimized?

- Methodological Answer : A plausible route involves bromination of a pyridine precursor followed by thiolation. For example, 2-amino-3-methylpyridine can be brominated at the 5-position using reagents like NBS or Br₂ under controlled conditions . Thiolation may employ methyl disulfide or methanethiol in the presence of a base (e.g., NaH) to introduce the methylthio group. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical. Analytical techniques like HPLC (>98% purity) and NMR (δ ~2.5 ppm for SCH₃) should confirm structure and purity .

Q. How can spectroscopic techniques (NMR, MS) distinguish 2-Bromo-3-(methylthio)pyridine from structural analogs?

- Methodological Answer :

- ¹H NMR : The methylthio group (SCH₃) appears as a singlet at δ ~2.5 ppm. Aromatic protons show splitting patterns dependent on substituent positions (e.g., deshielded H-6 due to bromine’s electron-withdrawing effect).

- MS : The molecular ion [M+H]⁺ should match the theoretical mass (C₆H₆BrNS: 207.94 g/mol). Fragmentation patterns (e.g., loss of Br or SCH₃) aid identification.

- Cross-reference with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key reactivity trends of 2-Bromo-3-(methylthio)pyridine in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at C-2 is highly electrophilic, enabling Suzuki-Miyaura couplings with boronic acids (e.g., 2-Bromo-3-methylpyridine-5-boronic acid in ). The methylthio group at C-3 may sterically hinder meta-substitution. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of cross-coupling reactions with 2-Bromo-3-(methylthio)pyridine?

- Methodological Answer : The methylthio group (+M effect) activates the pyridine ring at C-4 and C-6, while bromine (-I effect) deactivates C-2. Computational studies (DFT) can predict charge distribution. Experimentally, coupling with phenylboronic acid under Suzuki conditions predominantly yields 2-aryl products, but steric bulk in the boronic acid may shift selectivity to C-3. Compare results with analogs like 5-Bromo-2-methoxy-3-methylpyridine, where methoxy’s -M effect alters regioselectivity .

Q. What strategies resolve contradictions in reported yields for catalytic C–S bond formation using 2-Bromo-3-(methylthio)pyridine?

- Methodological Answer : Discrepancies may arise from catalyst choice or solvent effects. For instance, Ni-catalyzed couplings (e.g., ) often require ligand optimization (e.g., bipyridine vs. phosphine ligands). Screen solvents (DMF vs. THF) and additives (KI for halide exchange). Validate results using kinetic studies (e.g., in situ IR monitoring) and LC-MS to detect intermediates .

Q. How can computational modeling predict the stability of intermediates in the synthesis of 2-Bromo-3-(methylthio)pyridine?

- Methodological Answer : Use Gaussian or ORCA software to calculate Gibbs free energy profiles for bromination and thiolation steps. Compare transition states (e.g., bromine radical addition vs. electrophilic substitution). Experimental validation via trapping intermediates (e.g., at low temperatures) and matching computed vs. experimental UV-Vis spectra enhances reliability .

Data Analysis & Experimental Design

Q. What analytical workflows are recommended to confirm the absence of regioisomeric byproducts in 2-Bromo-3-(methylthio)pyridine synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate regioisomers. Monitor for [M+H]⁺ peaks at distinct retention times.

- 2D NMR : HSQC and NOESY can differentiate substitution patterns (e.g., NOE between SCH₃ and H-4 in the desired product).

- Compare with synthesized standards (e.g., 2-Bromo-5-(methylthio)pyridine) to confirm specificity .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-check purity via elemental analysis (C, H, N, S) and DSC for melting point accuracy. If NIST data ( ) conflicts with in-house results, verify solvent traces (e.g., residual EtOAc) via ¹³C NMR. Collaborate with independent labs for reproducibility testing .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 207.94 g/mol | |

| HPLC Purity | >98% (C18, ACN/H₂O) | |

| ¹H NMR (SCH₃) | δ 2.5 ppm (s, 3H) | |

| Suzuki Coupling Yield | 70–85% (Pd(PPh₃)₄, K₂CO₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.